2-(allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
2-(Allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with an allylthio group, a methoxyphenyl group, and a trifluoromethylphenyl group. These functional groups give the molecule unique chemical and biological properties, making it of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically starts with the preparation of the imidazole core. One approach involves the condensation of an aldehyde with a primary amine and glyoxal under acidic conditions to form the imidazole ring. The allylthio and trifluoromethylphenyl substituents can be introduced via nucleophilic substitution reactions, utilizing appropriate halogenated precursors. The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound would involve optimizing the laboratory synthesis procedures for larger-scale reactions, ensuring high yields and purity. Key considerations include reaction temperature, solvent choice, and catalyst selection to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the allylthio group, forming sulfoxides or sulfones.
Reduction: The imidazole ring is relatively stable, but selective reduction of the nitro or azo groups in similar structures is possible.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing additional substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Bromination with bromine (Br2), nitration with nitric acid (HNO3).
Major Products: The major products depend on the specific reactions undertaken. For oxidation, sulfoxides or sulfones are typical. For substitution reactions, halogenated or nitrated derivatives of the compound are common.
Scientific Research Applications
This compound is of significant interest in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for therapeutic properties, including enzyme inhibition or receptor binding activities.
Mechanism of Action
The compound's biological effects are typically mediated through interactions with cellular targets such as enzymes or receptors. The presence of the trifluoromethylphenyl group enhances its ability to traverse cell membranes, while the methoxyphenyl and allylthio groups can engage in hydrogen bonding and hydrophobic interactions, modulating the activity of proteins and other macromolecules.
Comparison with Similar Compounds
2-(Methylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Similar structure but with a methylthio group instead of allylthio.
1-Phenylimidazole derivatives: Share the imidazole core but with different substituents.
Uniqueness: The combination of an allylthio group with the trifluoromethylphenyl and methoxyphenyl groups provides unique chemical reactivity and biological activity not seen in the similar compounds mentioned. This makes it a valuable compound for diverse applications in scientific research and industrial processes.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-3-11-27-19-24-13-18(14-7-9-17(26-2)10-8-14)25(19)16-6-4-5-15(12-16)20(21,22)23/h3-10,12-13H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCFSIYFFWCDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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